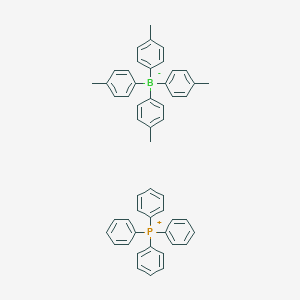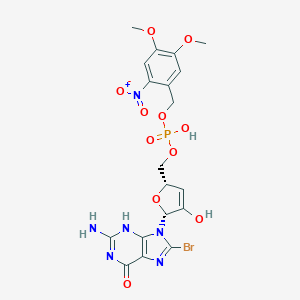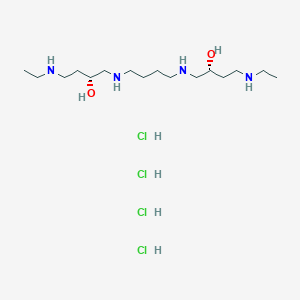
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves the strategic introduction of functional groups that enable further chemical transformations. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through hydrolytic cleavage of benzothiazole derivatives, followed by condensation and oxidative cyclization processes to produce fluorinated sulfones (Thomas, Gupta, & Gupta, 2003). Such methodologies can be adapted for the synthesis of 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene by employing appropriate precursors and reaction conditions that facilitate the introduction of the isothiocyanato group.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is characterized by the presence of strong electron-withdrawing groups, such as trifluoromethyl, which significantly influence the electronic properties of the benzene ring. The X-ray crystallography of similar compounds reveals the impact of substituents on the overall molecular conformation and intermolecular interactions, guiding the design of compounds with desired physical and chemical properties (Lynch & Mcclenaghan, 2003).
Chemical Reactions and Properties
Fluorinated aromatic compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atoms. They participate in various chemical reactions, including lithiation and electrophilic substitution, enabling the functionalization of the benzene ring at specific positions (Schlosser, Porwisiak, & Mongin, 1998). The presence of the isothiocyanato group in 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene would further contribute to its chemical versatility, allowing for the synthesis of thioureas and related compounds.
Wissenschaftliche Forschungsanwendungen
Allergic and Immunotoxicity Potential
One study evaluated the allergic potential, immunotoxicity, and irritancy of 1-chloro-4-(trifluoromethyl)benzene (parachlorobenzotrifluoride, PCBTF) following dermal exposure in a murine model. The study found that PCBTF has the potential to induce allergic sensitization following dermal exposure and would be classified as a weak sensitizer based on Local Lymph Node Assay (LLNA) results (Franko, Jackson, Meade, & Anderson, 2011).
Antihyperglycemic Agents
Another study involved the synthesis, structure-activity relationship (SAR) studies, and antidiabetic characterization of a compound structurally related to the query compound. It described the potent antihyperglycemic agents in obese, diabetic mice, highlighting the chemical's role in correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).
Zukünftige Richtungen
While specific future directions for 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene are not mentioned, related compounds such as trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these types of compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-1-isothiocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNMQMFLAAJBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371530 |
Source


|
| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
CAS RN |
175205-38-6 |
Source


|
| Record name | 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)



![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)






